molecular formula C15H18N2O3S B2513085 Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2513085
M. Wt: 306.4 g/mol
InChI Key: BMRLVCXBHTVELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The preparation and crystal structure analysis of related dihydropyrimidines have been described, highlighting the significance of structural characteristics in scientific research (Begum & Vasundhara, 2009).
  • Research has focused on the synthesis and reactions of Biginelli compounds, a category which includes the mentioned methyl dihydropyrimidine derivative, underscoring their importance in chemical synthesis (Kappe & Roschger, 1989).

Molecular Structure and Conformational Analysis

  • X-ray diffraction and density functional theory (DFT) have been employed for the structural and electronic characterization of similar dihydropyrimidine derivatives, emphasizing the role of these compounds in molecular studies (Memarian et al., 2013).

Synthesis and Biological Activity

  • The synthesis of novel styryl derivatives based on ethyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been explored for its potential biological activities, such as hypotensive activity (Fazylov et al., 2016).
  • Ionic liquids have been used as catalysts in the synthesis of pyrimidine derivatives, demonstrating the versatility of these compounds in pharmaceutical research (Cahyana et al., 2022).

Ring Expansion Studies

  • Research on ring expansion of chloromethyl-tetrahydropyrimidinones has contributed to the understanding of chemical transformations of these compounds (Bullock et al., 1972).

Biginelli Reaction and Functionalized Pyrimidines

  • The Biginelli reaction has been employed to synthesize functionalized pyrimidines, showcasing the compound's role in the development of complex molecular structures (Gein et al., 2020).

Anticancer and Antihypertensive Activities

Thermodynamic Properties

  • Studies on the thermodynamic properties of related compounds in organic solutions contribute to understanding their behavior in different solvents, which is crucial for various scientific applications (Klachko et al., 2020).

Hybrid Scaffolds and Biological Activities

  • The design of tetrahydropyrimidinone-triazole hybrid scaffolds and their evaluation for biological activities further underline the compound's utility in drug discovery and biochemical research (Mirzayi et al., 2021).

Properties

IUPAC Name

methyl 6-(4-methoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9-12(14(18)20-4)13(16-15(21)17(9)2)10-5-7-11(19-3)8-6-10/h5-8,13H,1-4H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRLVCXBHTVELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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